molecular formula C18H18ClN3O2 B2437152 1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea CAS No. 922978-34-5

1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea

Cat. No.: B2437152
CAS No.: 922978-34-5
M. Wt: 343.81
InChI Key: KASYLWXZFUGFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and an oxopiperidinyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(2-oxopiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by the compound’s action can vary, but they often involve key biochemical processes such as signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can be compared with other similar compounds, such as:

  • N-(2-amino-4-chlorophenyl)-4-(2-oxopiperidin-1-yl)butanamide
  • N-(2-amino-4-chlorophenyl)-2-(2-oxopiperidin-1-yl)acetamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chlorophenyl and oxopiperidinyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c19-13-4-6-14(7-5-13)20-18(24)21-15-8-10-16(11-9-15)22-12-2-1-3-17(22)23/h4-11H,1-3,12H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASYLWXZFUGFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.